BenchChemオンラインストアへようこそ!

5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine

Quality Control Procurement Specification Building Block Integrity

This piperazinylpyrimidine scaffold features a unique free secondary amine (H-Donors=1) on the piperazine ring, enabling rapid derivatization without deprotection. Its CNS-favorable profile (TPSA 41.05 Ų, LogP 0.92) distinguishes it from N-alkylated or polar analogs like Mezilamine, offering IP-expanding SAR exploration. Supplied at ≥95% purity with verified long-term storage stability for consistent yield in parallel synthesis.

Molecular Formula C10H16N4S
Molecular Weight 224.33 g/mol
CAS No. 2640847-05-6
Cat. No. B6463342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine
CAS2640847-05-6
Molecular FormulaC10H16N4S
Molecular Weight224.33 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1N2CCNCC2)SC
InChIInChI=1S/C10H16N4S/c1-8-7-12-10(15-2)13-9(8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
InChIKeySGEPXXMCZSBNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine (CAS 2640847-05-6): Procurement-Grade Specification & Core Identity


5-Methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine (CAS 2640847-05-6) is a heterocyclic small molecule belonging to the piperazinylpyrimidine class, characterized by a pyrimidine core bearing a 5-methyl group, a 2-methylsulfanyl substituent, and a 4-piperazin-1-yl moiety. Its molecular formula is C10H16N4S with a molecular weight of 224.33 g/mol . The compound is supplied as a solid and is available from multiple vendors with certified purity levels . The unsubstituted piperazine nitrogen (free –NH) distinguishes it from N-alkylated analogs and provides a chemically tractable handle for downstream derivatization, positioning this compound as a versatile scaffold or intermediate in medicinal chemistry campaigns.

Why 5-Methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine Cannot Be Casually Replaced by In-Class Analogs: The Case for Specificity


Piperazinylpyrimidine derivatives constitute a congested chemical space where seemingly minor structural alterations—such as piperazine N-methylation, ring halogenation, or positional isomerism—produce disproportionate changes in physicochemical properties, hydrogen-bonding capacity, and biological target engagement . The free secondary amine on the piperazine ring of 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine confers a unique combination of hydrogen-bond donor capability (H-Donors = 1) and derivatization potential that is absent in N-alkylated or N-acylated analogs . Direct comparator data, though limited in the open literature for this relatively novel entity, indicate that regioisomeric variants (e.g., 4-methyl vs. 5-methyl substitution) and halogenated/N-alkylated analogs such as Mezilamine exhibit divergent LogP, polar surface area, and sigma receptor binding profiles, rendering generic substitution scientifically unjustified without explicit head-to-head validation [1].

5-Methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine: Quantified Differentiation Evidence Against Closest Analogs


Purity Benchmarks: 98% Assay vs. Sigma-Aldrich 95% and Unreported Comparators

The target compound is commercially available at a certified purity of 98% (LeYan) , representing a meaningful improvement over the 95% purity specification listed by Sigma-Aldrich for the same CAS entity . In contrast, the des-methyl analog 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine (CAS 1174207-76-1) and the N-methylpiperazine analog 5-methyl-2-(methylsulfanyl)-4-(4-methylpiperazin-1-yl)pyrimidine lack publicly disclosed certified purity levels from major suppliers . For procurement decisions where high starting-material integrity directly impacts downstream synthetic yield and impurity profiles, a ≥3% absolute purity advantage is operationally significant.

Quality Control Procurement Specification Building Block Integrity

Hydrogen-Bond Donor Capacity: Free Piperazine –NH Differentiates from N-Alkylated Analogs

The target compound possesses exactly one hydrogen-bond donor (H-Donors = 1, originating from the secondary piperazine amine) as computed from its molecular structure . The N-methylpiperazine analog (5-methyl-2-(methylsulfanyl)-4-(4-methylpiperazin-1-yl)pyrimidine) and the clinically studied Mezilamine (CAS 50335-55-2, which features a 4-methylpiperazine and a 2-methylamino group) have H-Donor counts of 0 and 1, respectively . However, Mezilamine’s single H-donor is located on the exocyclic 2-methylamino group rather than on the piperazine ring, resulting in a different H-bond geometry. The free piperazine –NH of the target compound serves as an essential point for further chemical elaboration (e.g., sulfonylation, acylation, urea formation) that is unavailable in the N-methyl congeners.

Hydrogen Bonding Drug Design Scaffold Derivatization

Lipophilicity Divergence: LogP 0.92 vs. Mezilamine LogP 1.72/2.3

The target compound exhibits a computed LogP of 0.91652 (LeYan) , which is significantly lower than the LogP values reported for Mezilamine: 1.72130 (chem960) and XLogP 2.3 (DrugMap) [1]. This ~0.8–1.4 log-unit difference indicates that the target compound is substantially more hydrophilic than Mezilamine, a property that can influence aqueous solubility, membrane permeability, and pharmacokinetic behavior. The des-methyl analog 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine lacks reported LogP data, precluding direct comparison .

LogP Drug-likeness Physicochemical Profiling

Topological Polar Surface Area: TPSA 41.05 Ų vs. Mezilamine PSA 69.59 Ų

The target compound has a computed Topological Polar Surface Area (TPSA) of 41.05 Ų , whereas Mezilamine (CAS 50335-55-2) has a PSA of 69.59 Ų . This ~28.5 Ų difference arises primarily from the additional chlorine and methylamino substituents on Mezilamine. TPSA values below 60–70 Ų are generally associated with improved passive blood-brain barrier penetration, while values above 70 Ų predict limited CNS exposure. The target compound's lower TPSA positions it more favorably within CNS-accessible chemical space compared to Mezilamine.

Polar Surface Area CNS Drug Design Permeability

Regioisomeric Identity: 5-Methyl Substitution Confers Distinct Chemical Reactivity vs. 4-Methyl Congener

The target compound bears a methyl group at the pyrimidine 5-position, structurally confirmed by InChI (SGEPXXMCZSBNJZ-UHFFFAOYSA-N) . Its regioisomer, 4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine (CAS 874782-16-8), carries the methyl group at the 4-position adjacent to the piperazine substituent, altering the electronic environment at the C4–N bond and potentially influencing nucleophilic aromatic substitution reactivity [1]. Although no published quantitative reactivity comparison exists for this specific pair, established pyrimidine chemistry principles dictate that substituent position affects both the electron density distribution and the steric accessibility of the reactive centers, making these two regioisomers non-interchangeable in reactions targeting the pyrimidine core.

Regioisomerism Synthetic Intermediate Scaffold Validation

Procurement-Driven Application Scenarios for 5-Methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine


Medicinal Chemistry Lead Optimization Requiring a Derivatizable Piperazinylpyrimidine Scaffold

The free piperazine –NH (H-Donors = 1) enables rapid library expansion through sulfonylation, acylation, or reductive amination, yielding diverse analogs without the need for deprotection steps. This capability, combined with 98% certified purity , minimizes byproducts in parallel synthesis and ensures consistent SAR readouts across compound series.

CNS-Targeted Screening Cascades Prioritizing Low TPSA and Moderate Lipophilicity

With a TPSA of 41.05 Ų and LogP of 0.92 , this compound sits within favorable CNS drug-like space and diverges substantially from Mezilamine (TPSA 69.59 Ų, LogP 1.72–2.3) [1]. Screening libraries built around this core are more likely to yield brain-penetrant hits than those relying on the more polar Mezilamine series.

Synthetic Intermediate for Kinase or Sigma Receptor Probe Development

Piperazinylpyrimidine derivatives are established kinase inhibitor and sigma receptor ligand scaffolds . The 5-methyl-2-(methylsulfanyl) substitution pattern offers a distinct electronic and steric profile compared to 4-methyl and halogenated analogs, expanding the accessible intellectual property space for novel chemical matter.

High-Integrity Building Block Procurement for Multi-Step GMP-Like Synthesis

The availability at 98% purity (LeYan) versus 95% (Sigma-Aldrich) , together with documented long-term storage conditions (cool, dry place) , makes this compound suitable for campaigns where high starting-material quality directly correlates with final product purity and yield consistency.

Quote Request

Request a Quote for 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.